molecular formula C12H7ClN2O2 B11510193 2-(4-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

2-(4-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B11510193
M. Wt: 246.65 g/mol
InChI Key: VFBWOOHDXXQWDU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and biological activity, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow techniques to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.

    Cycloaddition Reactions: The oxadiazole ring can engage in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to furanone or tetrahydrofuran derivatives, respectively.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole serves as a versatile building block for constructing more complex molecules. Its stability and reactivity make it suitable for various synthetic transformations.

Biology

This compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. They have been studied for their efficacy against various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(furan-2-yl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
  • 2-(4-Nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole stands out due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to interact with various biological targets, making it a unique and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H7ClN2O2

Molecular Weight

246.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C12H7ClN2O2/c13-9-5-3-8(4-6-9)11-14-15-12(17-11)10-2-1-7-16-10/h1-7H

InChI Key

VFBWOOHDXXQWDU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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